2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide 2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 312732-66-4
VCID: VC6676018
InChI: InChI=1S/C17H13N3O2S2/c1-9-18-11-7-8-12-15(14(11)23-9)24-17(19-12)20-16(21)10-5-3-4-6-13(10)22-2/h3-8H,1-2H3,(H,19,20,21)
SMILES: CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4OC
Molecular Formula: C17H13N3O2S2
Molecular Weight: 355.43

2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

CAS No.: 312732-66-4

Cat. No.: VC6676018

Molecular Formula: C17H13N3O2S2

Molecular Weight: 355.43

* For research use only. Not for human or veterinary use.

2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide - 312732-66-4

Specification

CAS No. 312732-66-4
Molecular Formula C17H13N3O2S2
Molecular Weight 355.43
IUPAC Name 2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H13N3O2S2/c1-9-18-11-7-8-12-15(14(11)23-9)24-17(19-12)20-16(21)10-5-3-4-6-13(10)22-2/h3-8H,1-2H3,(H,19,20,21)
Standard InChI Key XEHPRZRYQQLMBM-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4OC

Introduction

2-Methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound featuring a unique tricyclic structure with sulfur and nitrogen heteroatoms. This compound is part of a broader class of heterocyclic compounds known for their intricate molecular architectures and potential biological activities. Despite the lack of specific information on this exact compound in the provided sources, its structure suggests it could be involved in various biochemical interactions due to its complex ring system and functional groups.

Synthesis and Preparation

The synthesis of compounds with similar tricyclic structures typically involves multiple steps, including cyclization reactions to form the core structure, followed by the introduction of functional groups such as the benzamide moiety. The specific synthesis route for 2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide would likely involve analogous methods, with optimization of reaction conditions to improve yield and purity.

Potential Applications and Biological Activities

Compounds with similar structures are often investigated for their potential biological activities, including interactions with enzymes or receptors. The unique structure of 2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide suggests it could be explored as a candidate for medicinal chemistry applications, though specific data on its biological activity is not available in the provided sources.

Comparison with Similar Compounds

Similar compounds, such as those featuring tricyclic systems with sulfur and nitrogen atoms, are often studied for their potential as inhibitors or modulators of biological pathways. For example, compounds like N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been noted for their complex structures and potential biological activities. The addition of a methoxy group in the compound of interest may confer unique properties compared to these analogs.

Future Research Directions

Future research on 2-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide should focus on its synthesis optimization, structural characterization, and in-depth biological evaluation. This could involve molecular docking studies to predict potential targets and biological assays to assess its activity.

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